molecular formula C11H16O B12057039 (S)-(+)-10-Methyl-1(9)-octal-2-one CAS No. 4087-39-2

(S)-(+)-10-Methyl-1(9)-octal-2-one

Cat. No.: B12057039
CAS No.: 4087-39-2
M. Wt: 164.24 g/mol
InChI Key: OHERZLWVBJCXOF-NSHDSACASA-N
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Description

(S)-(+)-10-Methyl-1(9)-octal-2-one is a chiral compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is known for its distinctive odor and is often used in fragrance and flavor industries. Its chiral nature means it has two enantiomers, with the (S)-(+)-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-10-Methyl-1(9)-octal-2-one typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, using a chiral catalyst like a rhodium complex. The reaction conditions often include a solvent like ethanol or methanol, and the reaction is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced chiral catalysts and precise control of reaction parameters ensures the efficient production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-10-Methyl-1(9)-octal-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(+)-10-Methyl-1(9)-octal-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: Studies have explored its role in biological systems, particularly in understanding chiral interactions.

    Medicine: Research has investigated its potential therapeutic effects and its use as a precursor in drug synthesis.

    Industry: It is used in the fragrance and flavor industries due to its distinctive odor.

Mechanism of Action

The mechanism of action of (S)-(+)-10-Methyl-1(9)-octal-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. In chemical reactions, its chiral nature allows it to participate in stereoselective processes, influencing the outcome of reactions based on its configuration.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-10-Methyl-1(9)-octal-2-one: The enantiomer of (S)-(+)-10-Methyl-1(9)-octal-2-one, with different optical activity and potentially different biological effects.

    10-Methyl-1(9)-octal-2-one: The racemic mixture containing both enantiomers.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct properties compared to its enantiomer and racemic mixture. Its applications in fragrance and flavor industries, as well as its role in stereoselective synthesis, highlight its importance in various fields.

Properties

CAS No.

4087-39-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(4aS)-4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m0/s1

InChI Key

OHERZLWVBJCXOF-NSHDSACASA-N

Isomeric SMILES

C[C@@]12CCCCC1=CC(=O)CC2

Canonical SMILES

CC12CCCCC1=CC(=O)CC2

Origin of Product

United States

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